molecular formula C14H23ClN2OS B13744041 2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride CAS No. 101670-51-3

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride

Katalognummer: B13744041
CAS-Nummer: 101670-51-3
Molekulargewicht: 302.9 g/mol
InChI-Schlüssel: HHJPHBLSCJAHTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and a thioacetanilide moiety, making it a valuable reagent in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride typically involves the reaction of 2-(diethylamino)ethanethiol with an appropriate acetanilide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the thioacetanilide moiety can participate in covalent bonding and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Diethylamino)ethyl chloride hydrochloride
  • 2-(Diethylamino)ethanethiol
  • 2-Chloro-N,N-diethylethylamine hydrochloride

Uniqueness

2-(2-(Diethylamino)ethyl)thioacetanilide hydrochloride is unique due to its combined diethylamino and thioacetanilide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Eigenschaften

CAS-Nummer

101670-51-3

Molekularformel

C14H23ClN2OS

Molekulargewicht

302.9 g/mol

IUPAC-Name

2-(2-anilino-2-oxoethyl)sulfanylethyl-diethylazanium;chloride

InChI

InChI=1S/C14H22N2OS.ClH/c1-3-16(4-2)10-11-18-12-14(17)15-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H

InChI-Schlüssel

HHJPHBLSCJAHTA-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.